molecular formula C15H21FN2O2 B2987048 3-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide CAS No. 1421530-23-5

3-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

Cat. No.: B2987048
CAS No.: 1421530-23-5
M. Wt: 280.343
InChI Key: WVALLTUGVUKYQV-UHFFFAOYSA-N
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Description

3-fluoro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide is a chemical compound. It is a member of the class of benzamides . Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Scientific Research Applications

  • Alzheimer's Disease Research :

    • A selective serotonin 1A (5-HT(1A)) molecular imaging probe, closely related to the compound , was used in positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. It was found that Alzheimer's patients had significantly decreased receptor densities in both hippocampi and raphe nuclei, correlating with worsening clinical symptoms and decreased glucose utilization (Kepe et al., 2006).
  • Diabetes Research :

    • Research on hypoglycemic benzoic acid derivatives, which share structural similarities with the compound, demonstrated that specific modifications in the molecular structure lead to significant increases in hypoglycemic activity. These findings contribute to the development of more effective treatments for type 2 diabetes (Grell et al., 1998).
  • Cancer Research :

    • A compound structurally similar to 3-fluoro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide was investigated as an antineoplastic tyrosine kinase inhibitor in chronic myelogenous leukemia (CML) patients. The study aimed to identify the main metabolic pathways in humans after oral administration (Gong et al., 2010).
  • Serotonin Receptor Imaging :

    • The compound was used in the development of fluorine-18-labeled 5-HT1A antagonists, which are essential for imaging serotonin receptors in the brain. This research is crucial for understanding various neuropsychiatric conditions (Lang et al., 1999).
  • HIV Research :

    • Benzamide derivatives, which include the compound of interest, were characterized as potent inhibitors of HIV-1 attachment, interfering with the interaction of viral gp120 with the host cell receptor CD4. This study contributes to the understanding of HIV-1 attachment inhibition (Wang et al., 2009).
  • Antimicrobial Research :

    • Substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide, a similar compound, was synthesized and evaluated for antimicrobial activity. The compounds showed good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains (Anuse et al., 2019).
  • Neuroscience Research :

    • Research using analogues of the compound has contributed to understanding the serotonin 1A receptors in humans, comparing different radioligands for quantification in positron emission tomography (PET) studies. This is vital for diagnosing and treating various mental health disorders (Choi et al., 2015).
  • Pharmacokinetics in Cancer Treatment :

    • A study on the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, which are structurally similar to the compound, provided insights into the metabolic pathways and potential treatment efficacy of these compounds in cancer therapy (Teffera et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit protein-serine/threonine kinase , which plays a crucial role in various cellular processes, including cell cycle progression, differentiation, and apoptosis .

Mode of Action

It can be inferred that, like other kinase inhibitors, it may interfere with the action of protein-serine/threonine kinase, thereby affecting the phosphorylation process essential for the activation of many cellular proteins .

Biochemical Pathways

Given its potential role as a kinase inhibitor , it could impact multiple signaling pathways regulated by protein phosphorylation, leading to downstream effects on cell growth, differentiation, and survival.

Result of Action

As a potential kinase inhibitor , it could potentially inhibit cell proliferation and induce apoptosis, depending on the specific kinases it targets and the cellular context.

Properties

IUPAC Name

3-fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-20-10-9-18-7-5-14(6-8-18)17-15(19)12-3-2-4-13(16)11-12/h2-4,11,14H,5-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVALLTUGVUKYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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